![molecular formula C12H18N4O B011226 Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- CAS No. 100317-81-5](/img/structure/B11226.png)
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarboxamide, 2-[1-(4-methyl-2-pyridinyl)pentylidene]-, also known as CPP or cyclopropylpyrroloindole, is a chemical compound that has shown potential in various scientific research applications. CPP is a synthetic compound that was first synthesized in 2003 by a team of researchers led by Professor Yoshito Kishi at Harvard University. Since then, CPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action of Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to bind to the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has also been shown to modulate the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.
生化和生理效应
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channels and receptors in the brain, and the regulation of neuronal excitability. Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of inflammatory disorders.
实验室实验的优点和局限性
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has several advantages for lab experiments, including its synthetic accessibility, its potential for use as a lead compound in drug discovery, and its ability to modulate ion channels and receptors in the brain. However, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-, including the development of new synthetic methods for Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- and its derivatives, the investigation of its mechanism of action, and the exploration of its potential in drug discovery and disease treatment. Additionally, further research is needed to determine the safety and efficacy of Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- in vivo, as well as its potential for use in clinical trials.
合成方法
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- is synthesized using a multi-step process that involves the coupling of a pyridine derivative and a cyclopropylamine derivative. The first step involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 1-pentylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine. In the next step, the amine is coupled with cyclopropanecarboxylic acid to give the cyclopropylamine derivative. Finally, the cyclopropylamine derivative is coupled with the pyridine derivative to form Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-.
科学研究应用
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has shown potential in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurobiology, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to modulate the activity of ion channels and receptors in the brain, which may have implications for the treatment of neurological disorders. In drug discovery, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
CAS 编号 |
100317-81-5 |
|---|---|
产品名称 |
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- |
分子式 |
C12H18N4O |
分子量 |
234.3 g/mol |
IUPAC 名称 |
[1-(4-methylpyridin-2-yl)pentylideneamino]urea |
InChI |
InChI=1S/C12H18N4O/c1-3-4-5-10(15-16-12(13)17)11-8-9(2)6-7-14-11/h6-8H,3-5H2,1-2H3,(H3,13,16,17) |
InChI 键 |
GHBBQTQQJQHMPW-UHFFFAOYSA-N |
SMILES |
CCCCC(=NNC(=O)N)C1=NC=CC(=C1)C |
规范 SMILES |
CCCCC(=NNC(=O)N)C1=NC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



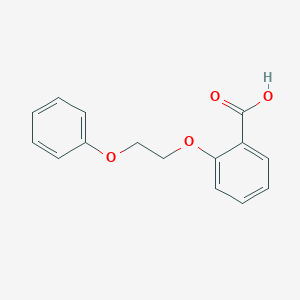
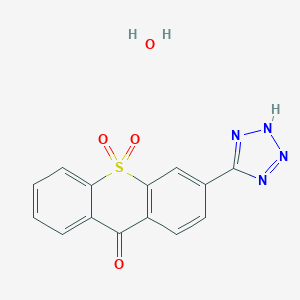
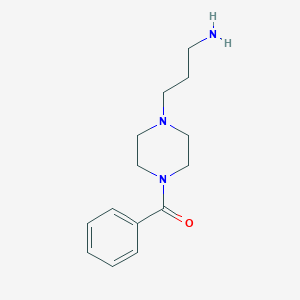
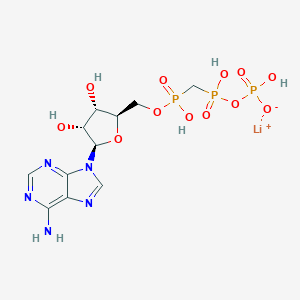
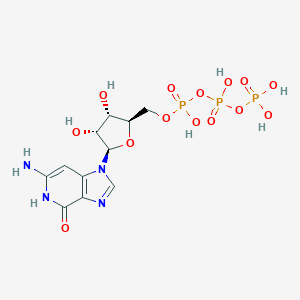
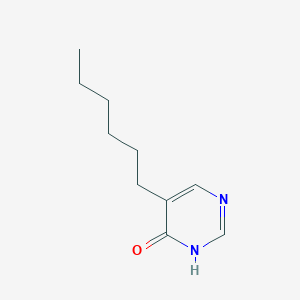
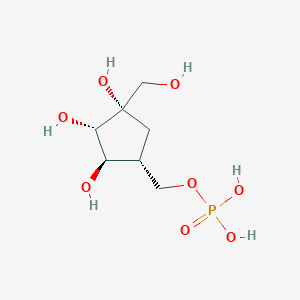
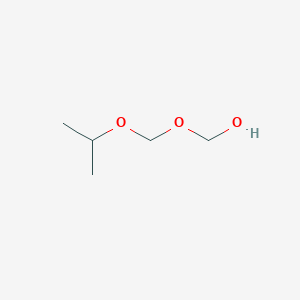
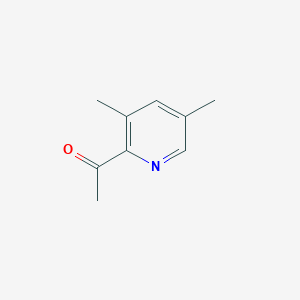
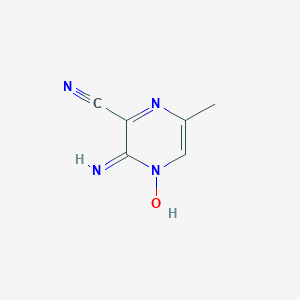
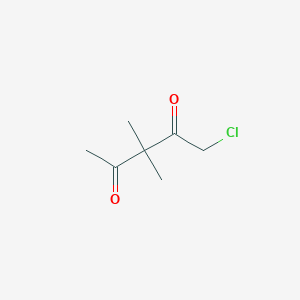
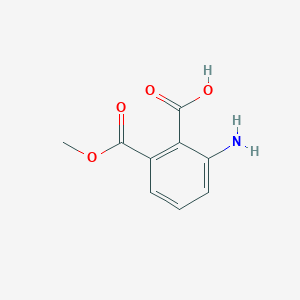
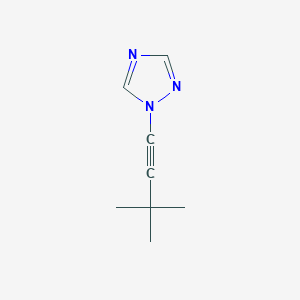
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)